N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group, an acetamido group, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions to form 1-cyanocycloheptane.
Acetamidation: The cyanocycloheptyl intermediate is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetamido group.
Coupling with trifluoromethyl-substituted aniline: The final step involves the coupling of the acetamido intermediate with 4-acetamido-2-(trifluoromethyl)aniline under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide
- N-(1-cyanocyclooctyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide is unique due to its specific ring size and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-13(27)25-14-6-7-16(15(10-14)19(20,21)22)24-11-17(28)26-18(12-23)8-4-2-3-5-9-18/h6-7,10,24H,2-5,8-9,11H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKAZCDJBUCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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